An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-N-phenylbenzamide
An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-Bromo-N-phenylbenzamide, a molecule of interest in synthetic chemistry and potentially in drug discovery. This document outlines its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and summarizes its known spectroscopic data.
Core Chemical and Physical Properties
2-Bromo-N-phenylbenzamide is a white crystalline solid. A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀BrNO | [1] |
| Molecular Weight | 276.13 g/mol | [1] |
| Melting Point | 123.0-124.0 °C | [2] |
| Boiling Point | 306.5 °C at 760 mmHg | [1] |
| Density | 1.496 g/cm³ | [1] |
| Flash Point | 139.2 °C | [1] |
| Refractive Index | 1.665 | [1] |
| Vapor Pressure | 0.000769 mmHg at 25°C | [1] |
| XLogP3 | 3.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis of 2-Bromo-N-phenylbenzamide
A common and effective method for the synthesis of 2-Bromo-N-phenylbenzamide involves the acylation of aniline with 2-bromobenzoyl chloride.
Experimental Protocol: Synthesis of 2-Bromo-N-phenylbenzamide
Materials:
-
2-Bromobenzoyl chloride
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Aniline
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over a period of 15-20 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture by adding 1 M HCl solution. Separate the organic layer.
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Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 2-Bromo-N-phenylbenzamide.
Visualization of the Synthesis Workflow:
Caption: General workflow for the synthesis of 2-Bromo-N-phenylbenzamide.
Spectroscopic Data
The structural confirmation of 2-Bromo-N-phenylbenzamide is typically achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Similarly, a dedicated ¹³C NMR spectrum for 2-Bromo-N-phenylbenzamide is not available in the provided search results. Based on related compounds, the carbonyl carbon (C=O) is expected to resonate around δ 165 ppm. The aromatic carbons would appear in the typical region of δ 120-140 ppm.
FT-IR Spectroscopy
The FT-IR spectrum of a related compound, 2-bromobenzamide, has been reported and can provide insights into the expected vibrational frequencies for 2-Bromo-N-phenylbenzamide.[3][4] Key characteristic absorptions would include:
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N-H stretch: A sharp peak around 3300-3500 cm⁻¹
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C=O stretch (Amide I): A strong absorption band around 1650 cm⁻¹
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N-H bend (Amide II): A band in the region of 1550-1620 cm⁻¹
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C-N stretch: Around 1200-1300 cm⁻¹
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Aromatic C-H stretch: Above 3000 cm⁻¹
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Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region
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C-Br stretch: Typically found in the fingerprint region below 1000 cm⁻¹
Mass Spectrometry
The mass spectrum of 2-Bromo-N-phenylbenzamide would be expected to show a molecular ion peak (M⁺) at m/z 275 and an M+2 peak at m/z 277 of nearly equal intensity, which is characteristic of the presence of a bromine atom. Common fragmentation patterns for amides include cleavage of the amide bond.
Biological Activity
Currently, there is no specific information available in the searched literature regarding the biological activity, cytotoxicity, or enzyme inhibition properties of 2-Bromo-N-phenylbenzamide. However, studies on a structurally related compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, have shown antimicrobial activity against Gram-positive bacteria and some antifungal activity.[5][6][7][8] This suggests that N-phenylbenzamide derivatives containing a bromine substituent may warrant further investigation for their potential biological effects. Research on other benzamide derivatives has indicated potential for enzyme inhibition, such as dihydrofolate reductase (DHFR).[9]
Visualization of Potential Research Path:
Caption: A logical pathway for future biological investigation.
Conclusion
This technical guide has summarized the core chemical properties of 2-Bromo-N-phenylbenzamide, providing a foundation for researchers and drug development professionals. While the fundamental physical and chemical characteristics are established, further research is required to fully elucidate its spectroscopic profile and to explore its potential biological activities. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation into this compound's properties and applications.
References
- 1. echemi.com [echemi.com]
- 2. 10282-57-2 CAS MSDS (2-bromo-N-phenylbenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-bromo-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide | 2034260-96-1 | Benchchem [benchchem.com]
